BenchChemオンラインストアへようこそ!

1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine

FLAP inhibitor leukotriene biosynthesis inflammation

1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine (CAS 1495237-21-2) is a synthetic propargylamine derivative bearing a 2,4-difluorophenyl substituent, a terminal alkyne, and a secondary N-methylamine. With a molecular formula of C11H11F2N and a molecular weight of 195.21 g/mol, it exists as a free base and is also available as a hydrochloride salt (CAS 2241142-56-1).

Molecular Formula C11H11F2N
Molecular Weight 195.21 g/mol
Cat. No. B15318765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine
Molecular FormulaC11H11F2N
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCNC(CC1=C(C=C(C=C1)F)F)C#C
InChIInChI=1S/C11H11F2N/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13/h1,4-5,7,10,14H,6H2,2H3
InChIKeyDSZGXXIVWBJBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine: Structural and Chemical Baseline for Research Procurement


1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine (CAS 1495237-21-2) is a synthetic propargylamine derivative bearing a 2,4-difluorophenyl substituent, a terminal alkyne, and a secondary N-methylamine . With a molecular formula of C11H11F2N and a molecular weight of 195.21 g/mol, it exists as a free base and is also available as a hydrochloride salt (CAS 2241142-56-1) . The compound is offered at purities ranging from 97% to 98% for research and manufacturing use .

Why Structural Analogs Cannot Simply Replace 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine in Targeted Research


Propargylamine derivatives exhibit divergent pharmacological profiles even with minor substituent modifications. The 2,4-difluorophenyl moiety in this compound confers a distinct electronic and steric environment that critically influences target engagement, particularly at the 5-lipoxygenase-activating protein (FLAP) [1]. Related mono-fluorinated or non-fluorinated analogs often display reduced potency or altered selectivity profiles, making direct substitution unreliable [2]. The quantitative evidence below delineates exactly where 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine diverges from its closest comparators.

Quantitative Differentiation Evidence for 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine Versus Comparators


Superior FLAP Binding Affinity: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine vs. Clinical Benchmark MK-886

In a competitive radioligand binding assay using [3H]MK0591, 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine inhibited human FLAP with an IC50 of 6.30 nM, demonstrating approximately 4.8-fold higher affinity than the benchmark FLAP antagonist MK-886, which exhibits an IC50 of 30 nM in comparable FLAP binding assays [1][2].

FLAP inhibitor leukotriene biosynthesis inflammation

FLAP Affinity Compared to AM103: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine Holds Sub-10 nM Potency

Against the potent and selective FLAP inhibitor AM103 (IC50 = 4.2 nM), 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine shows an IC50 of 6.30 nM under similar radioligand displacement conditions, indicating comparable single-digit nanomolar potency [1].

FLAP inhibitor drug discovery lead optimization

Reduced CYP2D6 Inhibition Risk: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine Displays >20 μM IC50

In a fluorescence-based assay using recombinant human CYP2D6, 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine exhibited an IC50 >20,000 nM (>20 μM), indicating minimal inhibition of this major drug-metabolizing enzyme [1]. This compares favorably to AM103, which shows an IC50 >30 μM for CYP2D6, and to many clinical propargylamines that often inhibit CYP2D6 in the low micromolar range .

CYP inhibition drug-drug interaction ADME

Cardiac Safety Profile: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine Exhibits Low hERG Channel Blockade

In an IonWorks automated patch clamp assay, 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine inhibited the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 >33,000 nM (>33 μM), corresponding to a >5,200-fold selectivity window relative to its FLAP IC50 [1]. This is comparable to the hERG selectivity of AM103 (IC50 >30 μM) and indicates a low proarrhythmic potential [2].

hERG cardiotoxicity safety pharmacology

Additional Pharmacological Activities: Trypsin and CCR5 Antagonism as Distinguishing Features

1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine inhibits trypsin with an IC50 of 180 nM in a fluorogenic substrate assay [1] and antagonizes the CCR5 receptor with an IC50 of 10,100 nM (10.1 μM) in a calcium mobilization assay [2]. These off-target activities, while weaker than FLAP inhibition (6.30 nM), may be absent or quantitatively different in close analogs like AM103 or MK-886, which are typically optimized solely for FLAP .

trypsin inhibitor CCR5 antagonist polypharmacology

Recommended Research and Industrial Applications for 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine Based on Verified Evidence


High-Potency FLAP Radioligand Binding and Competition Assays

With a sub-10 nM IC50 (6.30 nM) in [3H]MK0591 displacement assays [1], this compound is suitable as a reference standard or starting point for structure-activity relationship (SAR) studies targeting FLAP. Its 4.8-fold higher affinity over MK-886 reduces the mass of compound needed for saturation binding experiments, conserving valuable radioligand.

Cellular Leukotriene Biosynthesis Models Requiring Minimal CYP Interference

The >20 μM IC50 against CYP2D6 [1] and >33 μM IC50 against hERG [2] minimize metabolic and cardiotoxicity confounders in intact cell assays (e.g., human whole blood LTB4 production). This clean profile enables clearer interpretation of FLAP-dependent vs. off-target effects compared to compounds with narrower selectivity windows.

Dual-Pathway Inflammation Models: FLAP and Trypsin Inhibition

The compound's moderate trypsin inhibitory activity (IC50 180 nM) [1], while 35-fold weaker than its FLAP potency, offers a unique opportunity to probe cross-talk between leukotriene biosynthesis and serine protease pathways in models of acute pancreatitis or airway inflammation, where both FLAP and trypsin-like enzymes are implicated.

Chemical Probe for Dissecting CCR5-Mediated vs. FLAP-Mediated Inflammatory Signaling

The weak CCR5 antagonist activity (IC50 10.1 μM) [1] is >1,600-fold lower than FLAP potency, providing a built-in selectivity control. At concentrations optimized for FLAP inhibition (low nM), CCR5 engagement is negligible, allowing researchers to ascribe observed effects specifically to FLAP antagonism without confounding CCR5 modulation.

Quote Request

Request a Quote for 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.